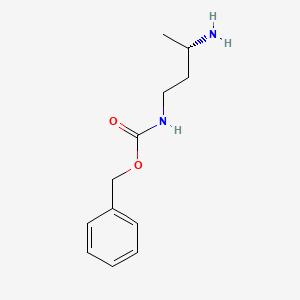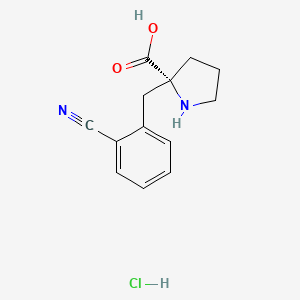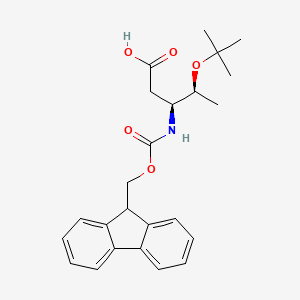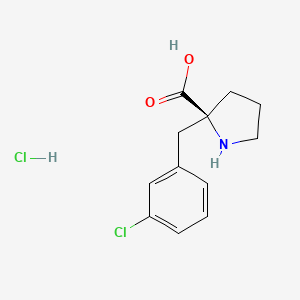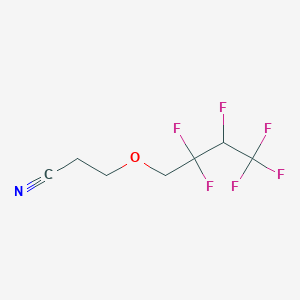
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,3,4,4,4-Hexafluorobutoxy)propionitrile, also known as 3-HFBPN, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a wide range of uses, from its use as a solvent in chemical synthesis to its applications in biochemistry and physiology. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-HFBPN.
Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including compounds like 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have been the subject of environmental research due to their persistence and potential toxicity. Studies have focused on the microbial degradation of polyfluoroalkyl chemicals to understand their environmental fate. Microbial degradation pathways, half-lives, and the formation of perfluoroalkyl acids (PFAAs) from precursors are critical for evaluating environmental impacts. These compounds, due to their strong carbon-fluorine bonds, resist typical degradation processes, leading to concerns about their accumulation and effects in the environment (Liu & Avendaño, 2013).
Novel PFAS Alternatives and Health Risks
With the increasing regulation of well-known perfluorinated compounds like PFOA and PFOS, attention has shifted to novel per- and polyfluoroalkyl substances (PFAS), which might include 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile or its derivatives. These alternatives are being studied for their environmental distribution, persistence, and potential health risks. Early research indicates that these new compounds might pose comparable or even more severe health risks than their predecessors, necessitating further toxicological studies to confirm their safety (Wang et al., 2019).
Removal and Treatment Technologies
The environmental persistence and potential toxicity of PFAS, including possible derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, have prompted research into effective removal and treatment technologies. Novel treatment approaches, such as advanced adsorption techniques, high-pressure membrane filtrations, and degradation technologies, are being explored for their effectiveness in removing these contaminants from water and wastewater. Conventional treatment methods are generally ineffective against PFAS, highlighting the need for innovative solutions to address the challenges posed by these "forever chemicals" (Vakili et al., 2021).
Immunotoxicity and Public Health Implications
The immunotoxicity of perfluorinated compounds, potentially including derivatives of 3-(2,2,3,4,4,4-hexafluorobutoxy)propionitrile, is an area of growing concern. Evidence suggests that PFCs may affect both cell-mediated and humoral immunity, leading to decreased immune responses and increased vulnerability to infections and diseases. These findings underscore the importance of understanding the immunological effects of PFCs to assess their potential risks to human health and guide regulatory actions (Corsini et al., 2014).
Propiedades
IUPAC Name |
3-(2,2,3,4,4,4-hexafluorobutoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NO/c8-5(7(11,12)13)6(9,10)4-15-3-1-2-14/h5H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVKWSTVYTUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(F)(F)F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,3,4,4,4-Hexafluoro-butoxy)-propionitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
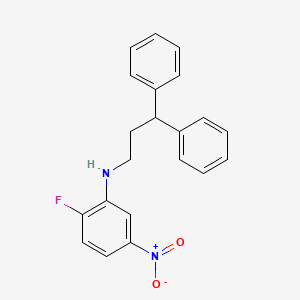
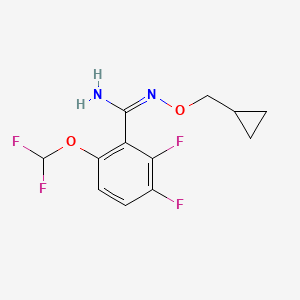
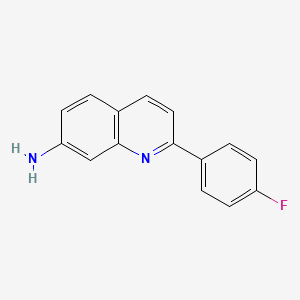
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)

